2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heteroaromatic compound . It has been studied as a potential antitubercular agent and as a potentially pleiotropic anticancer drug .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . A series of 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones were prepared with variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno[2,3-d]pyrimidine fragment .Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is C7H4F3N3S . Its molecular weight is 219.19 g/mol .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria . The reactions were monitored by TLC on precoated Merck 60 F254 silica gel plates and visualized using UV light .Scientific Research Applications
Mycobacterium Tuberculosis Inhibitors
The compound has been used in the generation of Thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors . This research was conducted by the Department of Chemistry and Biochemistry at Montana State University and the Lee Kong Chian School of Medicine at Nanyang Technological University .
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones, which include “2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Mechanism of Action
Target of Action
The primary targets of 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis and EZH2 . Mycobacterium tuberculosis is a bacterium that causes tuberculosis, while EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.
Mode of Action
The compound interacts with its targets by inhibiting their function. In the case of Mycobacterium tuberculosis, it exhibits significant antimycobacterial activity . For EZH2, the compound acts as an inhibitor, disrupting its role in gene regulation .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting the function of Cytochrome bd oxidase (Cyt-bd) . This enzyme is involved in the respiratory electron transport chain of the bacteria. Inhibition of this enzyme disrupts the energy metabolism of the bacteria, leading to its death .
Pharmacokinetics
Its significant antimycobacterial activity suggests that it is likely to have good bioavailability .
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . It also exhibits potent antitumor activity by inhibiting EZH2, affecting lymphoma cell morphology, inducing apoptosis in a concentration-dependent manner, and inhibiting cell migration .
properties
IUPAC Name |
2-(trifluoromethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOYCMNAXBKANH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(NC2=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599912 |
Source
|
Record name | 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
CAS RN |
147972-26-7 |
Source
|
Record name | 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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